molecular formula C34H36N2O B11658084 1-[Cyclohexyl(methyl)amino]-3-{2,3-diphenyl-1H-benzo[G]indol-1-YL}propan-2-OL

1-[Cyclohexyl(methyl)amino]-3-{2,3-diphenyl-1H-benzo[G]indol-1-YL}propan-2-OL

Cat. No.: B11658084
M. Wt: 488.7 g/mol
InChI Key: UGYDDGRDALACKB-UHFFFAOYSA-N
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Description

1-[Cyclohexyl(methyl)amino]-3-{2,3-diphenyl-1H-benzo[G]indol-1-YL}propan-2-OL is a complex organic compound that features a cyclohexyl group, a methylamino group, and a benzoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Cyclohexyl(methyl)amino]-3-{2,3-diphenyl-1H-benzo[G]indol-1-YL}propan-2-OL typically involves multiple steps:

    Formation of the Benzoindole Moiety: The benzoindole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone under acidic conditions.

    Attachment of the Diphenyl Groups: The diphenyl groups are introduced via Friedel-Crafts alkylation, using benzene and a suitable alkyl halide in the presence of a Lewis acid catalyst.

    Formation of the Propanol Chain: The propanol chain is synthesized through a Grignard reaction, where a Grignard reagent reacts with an epoxide to form the desired alcohol.

    Introduction of the Cyclohexyl(methyl)amino Group: This step involves the reaction of cyclohexylmethylamine with the intermediate product, typically under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Grignard reaction and automated systems for the Friedel-Crafts alkylation.

Chemical Reactions Analysis

Types of Reactions

1-[Cyclohexyl(methyl)amino]-3-{2,3-diphenyl-1H-benzo[G]indol-1-YL}propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The ketone form can be reduced back to the alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4.

    Reduction: NaBH4, LiAlH4.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Regeneration of the alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[Cyclohexyl(methyl)amino]-3-{2,3-diphenyl-1H-benzo[G]indol-1-YL}propan-2-OL has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.

    Biological Studies: The compound is used in studies investigating receptor binding and signal transduction pathways.

    Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[Cyclohexyl(methyl)amino]-3-{2,3-diphenyl-1H-benzo[G]indol-1-YL}propan-2-OL involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[Cyclohexyl(methyl)amino]-3-{2,3-diphenyl-1H-indol-1-YL}propan-2-OL: Similar structure but lacks the benzo[G]indole moiety.

    1-[Cyclohexyl(methyl)amino]-3-{2,3-diphenyl-1H-benzo[F]indol-1-YL}propan-2-OL: Similar structure with a different indole substitution pattern.

Uniqueness

1-[Cyclohexyl(methyl)amino]-3-{2,3-diphenyl-1H-benzo[G]indol-1-YL}propan-2-OL is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its benzo[G]indole moiety, in particular, may offer unique interactions with biological targets compared to other indole derivatives.

Properties

Molecular Formula

C34H36N2O

Molecular Weight

488.7 g/mol

IUPAC Name

1-[cyclohexyl(methyl)amino]-3-(2,3-diphenylbenzo[g]indol-1-yl)propan-2-ol

InChI

InChI=1S/C34H36N2O/c1-35(28-18-9-4-10-19-28)23-29(37)24-36-33(27-16-7-3-8-17-27)32(26-14-5-2-6-15-26)31-22-21-25-13-11-12-20-30(25)34(31)36/h2-3,5-8,11-17,20-22,28-29,37H,4,9-10,18-19,23-24H2,1H3

InChI Key

UGYDDGRDALACKB-UHFFFAOYSA-N

Canonical SMILES

CN(CC(CN1C(=C(C2=C1C3=CC=CC=C3C=C2)C4=CC=CC=C4)C5=CC=CC=C5)O)C6CCCCC6

Origin of Product

United States

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